Cas no 361174-79-0 (7-(2-chlorophenyl)methyl-3-methyl-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)
7-(2-chlorophenyl)methyl-3-methyl-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione Chemical and Physical Properties
Names and Identifiers
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- 7-(2-chlorophenyl)methyl-3-methyl-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- 7-(2-chlorobenzyl)-3-methyl-8-(pyrrolidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione
- 1H-Purine-2,6-dione, 7-[(2-chlorophenyl)methyl]-3,7-dihydro-3-methyl-8-(1-pyrrolidinyl)-
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- Inchi: 1S/C17H18ClN5O2/c1-21-14-13(15(24)20-17(21)25)23(10-11-6-2-3-7-12(11)18)16(19-14)22-8-4-5-9-22/h2-3,6-7H,4-5,8-10H2,1H3,(H,20,24,25)
- InChI Key: GNTBYYHXUYGTOL-UHFFFAOYSA-N
- SMILES: N1(CC2=CC=CC=C2Cl)C2=C(N(C)C(=O)NC2=O)N=C1N1CCCC1
Experimental Properties
- Density: 1.51±0.1 g/cm3(Predicted)
- pka: 9.48±0.70(Predicted)
7-(2-chlorophenyl)methyl-3-methyl-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0886-0042-2μmol |
7-[(2-chlorophenyl)methyl]-3-methyl-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
361174-79-0 | 90%+ | 2μl |
$57.0 | 2023-07-06 | |
| Life Chemicals | F0886-0042-5μmol |
7-[(2-chlorophenyl)methyl]-3-methyl-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
361174-79-0 | 90%+ | 5μl |
$63.0 | 2023-07-06 | |
| Life Chemicals | F0886-0042-10μmol |
7-[(2-chlorophenyl)methyl]-3-methyl-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
361174-79-0 | 90%+ | 10μl |
$69.0 | 2023-07-06 | |
| Life Chemicals | F0886-0042-20μmol |
7-[(2-chlorophenyl)methyl]-3-methyl-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
361174-79-0 | 90%+ | 20μl |
$79.0 | 2023-07-06 | |
| Life Chemicals | F0886-0042-1mg |
7-[(2-chlorophenyl)methyl]-3-methyl-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
361174-79-0 | 90%+ | 1mg |
$54.0 | 2023-07-06 | |
| Life Chemicals | F0886-0042-2mg |
7-[(2-chlorophenyl)methyl]-3-methyl-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
361174-79-0 | 90%+ | 2mg |
$59.0 | 2023-07-06 | |
| Life Chemicals | F0886-0042-3mg |
7-[(2-chlorophenyl)methyl]-3-methyl-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
361174-79-0 | 90%+ | 3mg |
$63.0 | 2023-07-06 | |
| Life Chemicals | F0886-0042-4mg |
7-[(2-chlorophenyl)methyl]-3-methyl-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
361174-79-0 | 90%+ | 4mg |
$66.0 | 2023-07-06 | |
| Life Chemicals | F0886-0042-5mg |
7-[(2-chlorophenyl)methyl]-3-methyl-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
361174-79-0 | 90%+ | 5mg |
$69.0 | 2023-07-06 | |
| Life Chemicals | F0886-0042-10mg |
7-[(2-chlorophenyl)methyl]-3-methyl-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
361174-79-0 | 90%+ | 10mg |
$79.0 | 2023-07-06 |
7-(2-chlorophenyl)methyl-3-methyl-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione Related Literature
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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5. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
Additional information on 7-(2-chlorophenyl)methyl-3-methyl-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Introduction to 7-(2-chlorophenyl)methyl-3-methyl-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS No. 361174-79-0) and Its Applications in Modern Medicinal Chemistry
7-(2-chlorophenyl)methyl-3-methyl-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione, identified by its CAS number 361174-79-0, represents a significant compound in the realm of medicinal chemistry. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential pharmacological properties and its role in the development of novel therapeutic agents. The compound’s structure incorporates several key functional groups, including a chlorophenyl moiety, a methyl group at the 3-position of the purine ring, and a pyrrolidin-1-yl substituent at the 8-position. These features contribute to its unique chemical behavior and biological activity.
The chlorophenyl group is particularly noteworthy as it is often associated with enhanced binding affinity to biological targets. In recent years, compounds featuring this moiety have been extensively studied for their roles in modulating various signaling pathways. For instance, derivatives of chlorophenyl-containing molecules have shown promise in the treatment of neurological disorders by interacting with neurotransmitter receptors. The presence of the methyl group at the 3-position of the purine ring further influences the compound’s pharmacokinetic profile, potentially enhancing its metabolic stability and bioavailability.
The pyrrolidin-1-yl substituent adds another layer of complexity to the molecule’s behavior. Pyrrolidine rings are common in biologically active compounds due to their ability to mimic natural amino acid structures and thus interact with enzymes and receptors with high specificity. In particular, studies have demonstrated that pyrrolidine-containing purine derivatives can exhibit inhibitory effects on certain kinases and other enzymes involved in cancer progression. This makes 7-(2-chlorophenyl)methyl-3-methyl-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione a promising candidate for further investigation in oncology research.
Recent advancements in computational chemistry have enabled more precise predictions of the biological activity of such complex molecules. Molecular docking studies have been conducted using this compound to identify potential binding interactions with target proteins. These studies suggest that it may interact with enzymes such as Janus kinases (JAKs) and cyclin-dependent kinases (CDKs), which are implicated in various diseases including autoimmune disorders and cancer. The ability to predict these interactions computationally has significantly accelerated the drug discovery process.
In vitro experiments have also provided valuable insights into the pharmacological properties of this compound. Initial assays have indicated that 7-(2-chlorophenyl)methyl-3-methyl-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione exhibits moderate inhibitory activity against several kinases. Notably, it has shown selectivity for JAK2 over other kinases tested, suggesting a potential therapeutic benefit in conditions where JAK signaling is dysregulated. Additionally, its interaction with ATP pockets in these kinases has been studied using X-ray crystallography, providing a detailed understanding of its binding mechanism.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps include nucleophilic substitution reactions to introduce the chlorophenylmethyl group and protection-deprotection strategies to handle the reactive sites on the purine core. Advances in synthetic methodologies have enabled more efficient production processes for such complex molecules. For example, transition-metal-catalyzed cross-coupling reactions have been employed to form carbon-carbon bonds with high precision.
The development of novel therapeutic agents often involves iterative testing and refinement based on preclinical data. In the case of 7-(2-chlorophenyl)methyl-3-methyl-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione, ongoing studies are focused on evaluating its efficacy and safety profiles in animal models. These preclinical trials are crucial for identifying potential side effects and determining optimal dosing regimens before human trials can commence. The results from these studies will provide critical insights into whether this compound has sufficient therapeutic potential to warrant further development.
The integration of machine learning algorithms into drug discovery pipelines has also had a transformative impact on research involving compounds like this one. Predictive models can now identify promising candidates based on structural features alone before any experimental testing is conducted. This approach has not only reduced the time required for initial screening but also allowed researchers to focus on molecules with higher probabilities of success. The use of such tools aligns well with efforts to make drug development more efficient and cost-effective.
Future directions for research on 7-(2-chlorophenyl)methyl-3-methyl-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione may include exploring its role as a scaffold for further derivatization or investigating its interactions with other biological targets beyond kinases. Additionally, combining it with other compounds in polypharmacological approaches could enhance its therapeutic effects while minimizing side effects. As our understanding of disease mechanisms continues to evolve,the demand for innovative molecular entities like this one will only grow.
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